diethyl (2E)-2-[(1,2,5-trimethyl-1H-indol-6-yl)amino]but-2-enedioate
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Overview
Description
tryptanthrin , belongs to the indole alkaloid family. Its chemical structure features an indole ring system fused with a butenedioate moiety. Tryptanthrin is naturally found in various plant species, including Isatis tinctoria (woad) and Polygonum tinctorium (Japanese indigo). Historically, it has been used as a natural dye due to its blue coloration properties.
Preparation Methods
Synthesis Routes::
Isolation from Natural Sources: Tryptanthrin can be extracted from woad or Japanese indigo plants. this method is not industrially viable due to low yields.
Chemical Synthesis:
Industrial Production:
Chemical Reactions Analysis
Tryptanthrin undergoes several reactions:
Oxidation: It can be oxidized to form tryptanthrinquinone.
Reduction: Reduction of the quinone group yields dihydrotryptanthrin.
Substitution: Halogenation or other substitution reactions occur at the indole ring.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Tryptanthrin’s versatility extends across various fields:
Chemistry: Used as a starting material for the synthesis of other indole derivatives.
Biology: Exhibits anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Tryptanthrin-based dyes and pigments.
Mechanism of Action
Molecular Targets: Tryptanthrin interacts with various cellular proteins, including NF-κB, STAT3, and COX-2.
Pathways Involved: It modulates inflammatory pathways, oxidative stress responses, and cell cycle regulation.
Comparison with Similar Compounds
Tryptanthrin stands out due to its unique combination of indole and butenedioate moieties. Similar compounds include indigo, indirubin, and isatin.
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
diethyl (E)-2-[(1,2,5-trimethylindol-6-yl)amino]but-2-enedioate |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)11-16(19(23)25-7-2)20-15-10-17-14(8-12(15)3)9-13(4)21(17)5/h8-11,20H,6-7H2,1-5H3/b16-11+ |
InChI Key |
QQMKNGTWIZPARR-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C(=O)OCC)/NC1=CC2=C(C=C1C)C=C(N2C)C |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)NC1=CC2=C(C=C1C)C=C(N2C)C |
Origin of Product |
United States |
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